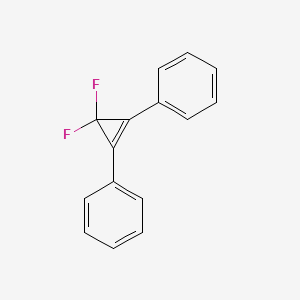

3,3-Difluoro-1,2-diphenylcyclopropene

描述

3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor1a) is a crystalline, thermally stable fluorination reagent belonging to a novel class of deoxyfluorinating agents with an all-carbon scaffold . It is synthesized via difluoromethylenation of diarylalkynes using (chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) as a difluorocarbene source . CpFluor1a and its derivatives (CpFluors) activate alcohols through cyclopropenium cation intermediates, enabling the substitution of hydroxyl groups with fluorine via two distinct pathways:

- Cyclopropenium cation activation for monoalcohol fluorination.

- Cyclopropenone acetal activation for selective monofluorination of 1,2- and 1,3-diols .

The electronic nature of aryl substituents on CpFluors critically influences their reactivity. Electron-donating groups (e.g., methoxy or naphthyl) stabilize the cyclopropenium intermediate, enhancing fluorination efficiency . For example, 4-methoxy-1-naphthyl-substituted CpFluor1i achieves up to 81% yield in alkyl fluoride synthesis, outperforming the parent CpFluor1a (Table 1) .

属性

分子式 |

C15H10F2 |

|---|---|

分子量 |

228.24 g/mol |

IUPAC 名称 |

(3,3-difluoro-2-phenylcyclopropen-1-yl)benzene |

InChI |

InChI=1S/C15H10F2/c16-15(17)13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10H |

InChI 键 |

RBGBOJNMIXGZCB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=C(C2(F)F)C3=CC=CC=C3 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Mechanistic Differences

CpFluors vs. 3,3-Dichlorocyclopropenes :

Dichlorocyclopropenes activate alcohols via cyclopropenium cations for deoxychlorination. However, CpFluors face challenges due to fluoride’s weak nucleophilicity. Fluoride release is achieved through competitive hydrolysis of CpFluors, generating HF in situ . This contrasts with dichlorocyclopropenes, where chloride acts as a superior leaving group .- CpFluors vs. DAST/PhenoFluor: Traditional reagents like DAST (diethylaminosulfur trifluoride) and PhenoFluor rely on sulfur- or nitrogen-based intermediates. CpFluors, however, utilize cyclopropenium cations, offering tunable selectivity for electron-rich positions in diols (Figure 4) .

Reactivity and Selectivity

- Substituent Effects: Electron-rich aryl groups (e.g., methoxy or naphthyl) on CpFluors suppress undesired cyclopropenone acetal pathways, improving fluorination yields . For example, CpFluor1i (4-methoxy-1-naphthyl) yields 81% alkyl fluoride, while CpFluor1a (unsubstituted phenyl) yields <5% under identical conditions .

- Substrate Scope: CpFluors exhibit sensitivity to alcohol electronics, enabling selective fluorination of electron-rich positions in long-chain diols. In contrast, DAST and PhenoFluor favor sterically accessible sites (Figure 4) . For example, in 1,5-pentanediol, CpFluor1i fluorinates the central C3 position (70% yield), whereas DAST and PhenoFluor target terminal positions .

Reaction Conditions and Stability

- Optimized Conditions: CpFluors require polar solvents (e.g., 1,2-dichloroethane) and elevated temperatures (80°C) for efficient fluorination . Prolonged storage in humid environments leads to hydrolysis, forming cyclopropenones, which reduces reactivity .

Stability Comparison :

Unlike thermally labile reagents like DAST, CpFluors are crystalline solids with enhanced stability, facilitating handling and storage .

Complementarity with Other Reagents

CpFluors complement DAST and PhenoFluor in scenarios requiring electronic selectivity. For example:

- Sterically hindered alcohols: PhenoFluor outperforms CpFluors.

- Electron-rich diols : CpFluors achieve superior regioselectivity .

Data Tables

Table 1: Optimization of CpFluor1a in Deoxyfluorination of 3-Phenylpropan-1-ol (2a)

| Entry | Solvent | Temp (°C) | Equiv. CpFluor1a | Yield (%)* |

|---|---|---|---|---|

| 1 | Dichloromethane | 80 | 1.2 | <5 |

| 6 | 1,2-Dichloroethane | 80 | 1.2 | 47 |

| 12 | 1,2-Dichloroethane | 100 | 1.2 | 49 |

*Yields determined by <sup>19</sup>F NMR.

Table 2: Comparative Performance of Fluorination Reagents

| Substrate | Reagent | Fluorination Position | Yield (%) |

|---|---|---|---|

| 1,5-Pentanediol | CpFluor1i | C3 | 70 |

| 1,5-Pentanediol | DAST | C1/C5 | 55 |

| 1,5-Pentanediol | PhenoFluor | C1/C5 | 45 |

Key Research Findings

Electronic Tuning : Substituents on CpFluors’ aryl rings significantly impact reactivity. Methoxy and naphthyl groups enhance yields by stabilizing cyclopropenium cations .

Pathway Control: Competition between cyclopropenium cation and cyclopropenone acetal pathways is tunable via substituent design .

Stereochemical Outcomes : Fluorination at chiral centers proceeds with inversion of configuration, as confirmed by X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。